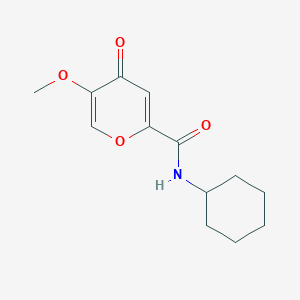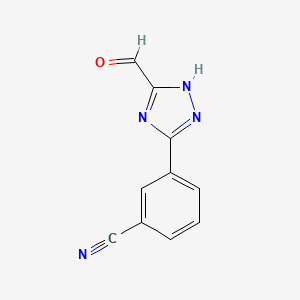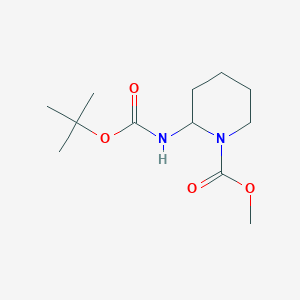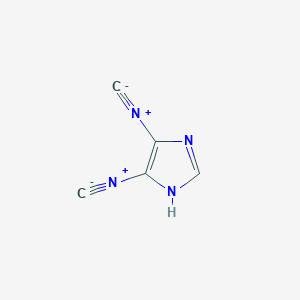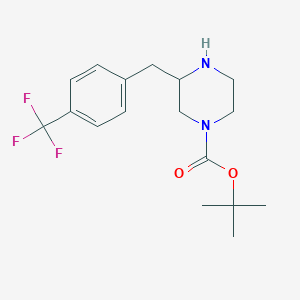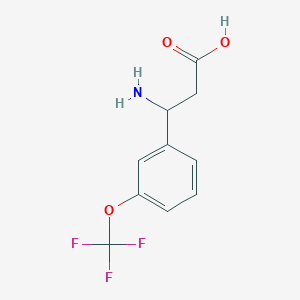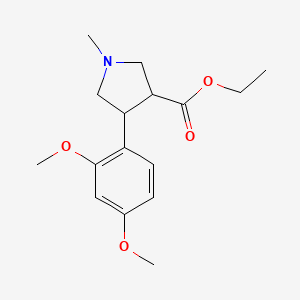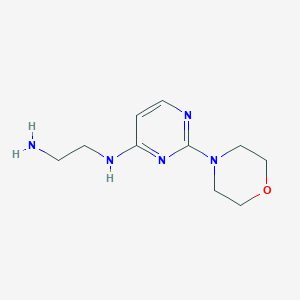
2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide is an organic compound with a complex structure that includes a pyrazole ring and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
類似化合物との比較
Similar Compounds
- 2-amino-N-(3,3-dimethylbutan-2-yl)-3-phenylpropanamide
- (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine
Uniqueness
Compared to similar compounds, 2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrazole ring and acetamide group contribute to its versatility and potential for various applications.
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
2-amino-N-[2-(3,3-dimethylbutan-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C11H20N4O/c1-8(11(2,3)4)15-9(5-6-13-15)14-10(16)7-12/h5-6,8H,7,12H2,1-4H3,(H,14,16) |
InChIキー |
UZVQPKQCQJPTIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C)N1C(=CC=N1)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane](/img/structure/B14865300.png)

